molecular formula C14H16N2O3S B2628733 Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 380467-91-4

Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2628733
CAS No.: 380467-91-4
M. Wt: 292.35
InChI Key: XSGAVIASOGNJDJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 670233-13-3, Molecular formula: C₁₅H₁₈N₂O₃S, Molecular weight: 306.39) is a tetrahydrobenzothiophene derivative functionalized with a cyanoacetyl group at the 2-position and an ethyl ester at the 3-position. This compound is synthesized via cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole under reflux conditions . The cyanoacetyl group introduces strong electron-withdrawing character, enhancing reactivity in subsequent transformations, such as Knoevenagel condensations for synthesizing α,β-unsaturated acrylamido derivatives . Its applications span pharmaceutical intermediates, particularly in antiretroviral and antibacterial agents, owing to the structural versatility of the tetrahydrobenzothiophene core .

Properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-2-19-14(18)12-9-5-3-4-6-10(9)20-13(12)16-11(17)7-8-15/h2-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGAVIASOGNJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Industrial methods also emphasize the importance of safety and environmental considerations, ensuring that the synthesis is both economically viable and environmentally friendly.

Chemical Reactions Analysis

Reaction with Cyclic Ketones and Elemental Sulfur

Compound 3 reacts with cyclic ketones (e.g., cyclopentanone or cyclohexanone) and elemental sulfur in the presence of morpholine, yielding fused heterocyclic derivatives.

Procedure and Products

  • Reagents : Morpholine (3.9 mmol), elemental sulfur (4.4 mmol), cyclopentanone (4 mmol) or cyclohexanone (4 mmol).

  • Conditions : Ethanol solvent, reflux at 60–80°C for 6 hours.

  • Products :

    • Compound 4 : Ethyl 2-{[(2-amino-5,6-dihydro-4H-cyclopenta[b]thien-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (yield: 89%, m.p. 241°C) .

    • Compound 5 : Analogous cyclohexane derivative (yield: 85%, m.p. 235°C) .

Analytical Data

ParameterCompound 4Compound 5
Molecular Formula C20H24N2O3S2C21H26N2O3S2
FT-IR (cm⁻¹) 3415 (NH2), 1673 (C=O)3410 (NH2), 1672 (C=O)
¹H NMR (ppm) 1.30 (t, CH3), 1.71–1.73 (m, cyclopentane)1.35 (t, CH3), 1.80–1.82 (m, cyclohexane)

Knoevenagel Condensation with Substituted Benzaldehydes

Compound 3 undergoes Knoevenagel condensation with substituted benzaldehydes (e.g., 4-(dimethylamino)benzaldehyde) in the presence of piperidine and acetic acid.

Procedure and Products

  • Reagents : Substituted benzaldehyde (11 mM), piperidine (0.35 mL), acetic acid (1.3 mL).

  • Conditions : Toluene solvent, reflux for 5–6 hours.

  • Products :

    • Compound B : Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (yield: 75–95%) .

    • Compound M : Derivatives with electron-donating substituents (e.g., 4-piperidinyl) exhibit higher yields .

Spectroscopic Analysis

  • IR : Strong C≡N absorption at 2259 cm⁻¹.

  • ¹H NMR : Characteristic acrylamide proton signals at δ 8.2–8.5 ppm.

  • Mass Spectrometry : M⁺ peaks at 292–473 m/z .

Reaction with 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Compound 3 reacts with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile in dioxane solvent to form cyanoacetylamino derivatives.

Procedure and Products

  • Reagents : 14 mmol of Compound 3 and 14 mmol of pyrazole derivative.

  • Conditions : Reflux for 5 hours.

  • Products :

    • Compound 6 : Ethyl 2-[({2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thien-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (yield: 78%) .

    • Compound 7 : Cyclohexane analog (yield: 82%) .

Structural Features

  • 13C NMR : Key carbonyl signals at δ 165.3–160.3 ppm.

  • Elemental Analysis : C, 58.53%; H, 5.30%; N, 8.87% .

Hydrolysis and Stability

Under acidic or basic conditions, Compound 3 undergoes partial hydrolysis of the cyanoacetyl group, yielding amino derivatives. Stability studies indicate moderate lipophilicity (Log P ≈ 3.5), influencing its pharmacokinetic profile .

Antimicrobial Activity

Derivatives of Compound 3 exhibit bactericidal activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 12–18 mm. Structure–activity relationships suggest that electron-withdrawing substituents enhance potency .

Key Reaction Mechanisms

  • Nucleophilic Acylation : The cyanoacetyl group facilitates nucleophilic attack by cyclic ketones or aldehydes.

  • Cyclization : Morpholine acts as a catalyst in sulfur-mediated cyclization to form fused thiophene derivatives .

Scientific Research Applications

Analgesic Properties

Recent studies have highlighted the analgesic properties of derivatives related to ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. For instance, compounds derived from similar structures have shown significant analgesic effects exceeding those of traditional analgesics like metamizole. This suggests that this compound could be a candidate for developing new pain relief medications .

Anti-inflammatory Activity

In silico studies have indicated that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. The binding affinity of the compound to this enzyme suggests potential use in treating inflammatory conditions .

Antimicrobial Activity

Research has also explored the antimicrobial properties of related benzothiophene compounds. These studies found that certain derivatives exhibit significant activity against various pathogens, indicating that this compound could be valuable in developing new antimicrobial agents .

Polymer Synthesis

The unique chemical structure of this compound allows for its use in synthesizing advanced polymer materials. The incorporation of thiophene derivatives into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for applications in organic electronics and photovoltaics .

Dyes and Pigments

Compounds containing benzothiophene structures are also explored as potential dyes and pigments due to their vibrant colors and stability under light exposure. This compound may serve as a precursor for synthesizing novel colorants for various industrial applications .

Pesticide Development

The structural features of this compound have prompted research into its potential as a pesticide or herbicide. Its efficacy against specific plant pathogens or pests could make it an important compound in sustainable agriculture practices .

Mechanism of Action

The mechanism by which Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects is related to its interaction with specific molecular targets. The cyanoacetyl group can act as a nucleophile, participating in various biochemical reactions. The benzothiophene core may interact with enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of ethyl 2-substituted amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates. Key structural analogs and their distinguishing features are summarized below:

Structural and Functional Group Variations

Compound Name Substituent (R) Molecular Weight Key Features Reference
Ethyl 2-[(cyanoacetyl)amino]-... (Target) -NH-C(=O)-CH₂-CN 306.39 Cyano group enhances electrophilicity; used in Knoevenagel condensations.
Ethyl 2-benzamido-4,5,6,7-tetrahydro-... -NH-C(=O)-C₆H₅ 343.42 Planar benzoyl group; forms S(6) hydrogen-bonded ring motif.
Ethyl 2-acetamido-4,5,6,7-tetrahydro-... -NH-C(=O)-CH₃ 295.36 Simple acetyl group; disordered cyclohexene ring in crystal structure.
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-... (Compound 43) -NH-C(=O)-C₆H₃(OMe)₂-3,4 401.45 Methoxy groups improve solubility; 96% synthetic yield.
Ethyl 2-[(4-bromobenzoyl)amino]-... -NH-C(=O)-C₆H₄-Br-4 422.29 Bromine adds steric bulk; potential halogen bonding in crystals.
Ethyl 2-(pyridine-4-carboxamido)-... -NH-C(=O)-C₅H₄N-4 330.40 Pyridine moiety enables metal coordination; forms R₂²(16) hydrogen bonds.
Ethyl 2-[(2-chloroacetyl)amino]-... -NH-C(=O)-CH₂-Cl 328.22 Chloroacetyl group increases reactivity (e.g., nucleophilic substitution).

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound: No crystal data provided, but cyano groups typically engage in dipole interactions or weak hydrogen bonds (C≡N⋯H).
  • Benzamido Derivative : Exhibits intramolecular N–H⋯O hydrogen bonds forming an S(6) ring motif , a pattern also observed in related structures (e.g., acetamido derivative ).
  • Pyridine-4-carboxamido Analog : Features intermolecular C–H⋯O bonds creating R₂²(16) rings, stabilizing the crystal lattice .

Physicochemical Properties

  • Solubility : Methoxy (Compound 43) and pyridine (Compound 13) substituents enhance polarity and aqueous solubility compared to the hydrophobic benzamido derivative.
  • Reactivity: Cyano and chloroacetyl groups facilitate nucleophilic attacks, whereas benzoyl and pyridine groups favor π-π stacking or metal coordination.

Biological Activity

Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article focuses on its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C15H18N2O3S
  • Molecular Weight : 306.39 g/mol
  • CAS Number : 670233-13-3

The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of cyanoacetyl and ethyl carboxylate groups enhances its reactivity and potential interactions within biological systems.

Antimicrobial Properties

Research indicates that derivatives of benzothiophene compounds exhibit antimicrobial activity. This compound has been tested against various bacterial strains. A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

In vivo studies have indicated that compounds similar to this compound possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In a rat model of inflammation, administration of this compound led to a significant reduction in paw edema .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro assays revealed that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The apoptotic effect was associated with the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

ModificationEffect on Activity
Addition of halogensIncreased potency against certain bacteria
Alteration of the carboxylate groupEnhanced anticancer activity in specific cell lines

These modifications can provide insights into optimizing the compound for better therapeutic efficacy.

Case Study 1: Antimicrobial Testing

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating promising activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving induced paw edema in rats, treatment with the compound resulted in a reduction of swelling by approximately 50% compared to the control group. Histological analysis showed decreased infiltration of neutrophils in treated tissues .

Case Study 3: Apoptosis Induction in Cancer Cells

A study investigating the effect of this compound on MCF-7 breast cancer cells found that it triggered apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V-positive cells, indicating early apoptotic changes .

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

Methodological Answer:
The compound is typically synthesized via acylation of the precursor ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. A common protocol involves dissolving the precursor in chloroform, adding cyanoacetyl chloride, and refluxing for 9–12 hours . Post-reaction, the solvent is removed, and the product is recrystallized from ethanol (yield: ~60–87%). Key steps include:

  • Precursor preparation : Cyclocondensation of cyclohexanone with ethyl cyanoacetate and sulfur in a Gewald reaction .
  • Acylation : Use of cyanoacetyl chloride in chloroform under reflux, monitored by TLC .
  • Purification : Ethanol recrystallization ensures >98% purity (HPLC) .

Basic: What spectroscopic and analytical techniques validate the compound’s structural integrity?

Methodological Answer:

  • IR spectroscopy : Confirms NH (3260–3400 cm⁻¹), C=O (1668–1727 cm⁻¹), and CN (2200–2250 cm⁻¹) stretches .
  • NMR : 1H^1H NMR identifies ethyl ester protons (δ 1.25–1.89 ppm, triplet/q), cyclohexane methylenes (δ 2.19–2.70 ppm), and NH signals (δ 8.70–12.00 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 357 for related analogs) confirm molecular weight .
  • HPLC : Purity >98% is achieved via C18 reverse-phase chromatography with acetonitrile/water gradients .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Seal containers under inert gas (N₂) at 2–8°C to prevent hydrolysis .

Advanced: How are crystallographic disorder and refinement challenges resolved in its X-ray structures?

Methodological Answer:
Disordered methylene groups in the cyclohexene ring are modeled using SHELXL-97 with EADP constraints (equal anisotropic displacement parameters). Key steps:

  • Data collection : High-resolution (<1.0 Å) datasets reduce ambiguity .
  • Refinement : Split positions (e.g., 64:36 occupancy) and apply restraints to bond lengths/angles .
  • Validation : Check using ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

Advanced: What hydrogen-bonding patterns govern its crystal packing, and how are they analyzed?

Methodological Answer:
Intramolecular N–H···O bonds form S(6) motifs , while intermolecular C–H···O interactions create inversion dimers (R₂²(16) loops). Methodology:

  • Graph-set analysis : Classify hydrogen bonds using Etter’s formalism (e.g., D, C, R descriptors) .
  • Software tools : Mercury or CrystalExplorer quantify interaction energies and visualize packing .
  • Impact on properties : Strong H-bond networks correlate with thermal stability and solubility .

Advanced: How can pharmacological activity data contradictions (e.g., in vitro vs. in vivo) be addressed?

Methodological Answer:

  • Dose optimization : Adjust concentrations using pharmacokinetic models (e.g., allometric scaling) .
  • Metabolite profiling : LC-MS identifies active/inactive derivatives influencing bioactivity .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm enzyme targets (e.g., HIV-1 RNase H) .

Advanced: What computational methods predict reactivity or supramolecular interactions?

Methodological Answer:

  • DFT calculations : Gaussian09 optimizes geometries (B3LYP/6-31G**) and calculates Fukui indices for electrophilic sites .
  • Molecular docking (AutoDock Vina) : Screens against protein databases (PDB) to identify binding modes .
  • Hirshfeld surface analysis (CrystalExplorer) : Maps close contacts (e.g., π-π, van der Waals) in crystals .

Advanced: How are NMR and X-ray data contradictions (e.g., conformation discrepancies) resolved?

Methodological Answer:

  • Dynamic NMR : Variable-temperature 1H^1H NMR detects rotational barriers (e.g., amide bonds) .
  • SC-XRD vs. DFT : Compare experimental torsion angles with computed values to identify dynamic disorder .
  • Solid-state NMR : 13C^{13}C CP/MAS confirms crystallographic conformations .

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